Optimal Side-Chain Spacer Length
Fmoc-delta-azido-Nva-OH features a 5-carbon norvaline backbone with the azido group at the δ-position, providing an intermediate spacer length between the peptide backbone and the reactive handle [1]. In contrast, Fmoc-β-azido-Ala-OH has a 3-carbon chain, Fmoc-γ-azido-Homoala-OH a 4-carbon chain, and Fmoc-ω-azido-Lys-OH a 6-carbon chain [2]. This 5-carbon spacer offers enhanced steric accessibility for click chemistry partners compared to shorter analogs, while maintaining greater conformational rigidity than the more flexible lysine derivative, which can improve reaction kinetics in certain constrained systems [3].
| Evidence Dimension | Side-chain carbon atom count (spacer length) |
|---|---|
| Target Compound Data | 5 carbons (norvaline backbone, δ-azido) |
| Comparator Or Baseline | β-azidoalanine (3C); γ-azidohomoalanine (4C); ω-azidolysine (6C) |
| Quantified Difference | +2C vs β-azidoalanine; +1C vs γ-azidohomoalanine; -1C vs ω-azidolysine |
| Conditions | Molecular structure analysis |
Why This Matters
Selecting an appropriate spacer length is critical for optimizing click reaction efficiency and minimizing steric hindrance in conjugated peptides.
- [1] PubChem. Fmoc-delta-azido-Nva-OH. CID 71317489. View Source
- [2] Pícha J, et al. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. J Pept Sci. 2017;23(3):202-214. View Source
- [3] Stark RA, et al. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Org Lett. 2022;24(40):7378-7382. View Source
